molecular formula C24H27N5O2S B3288370 5-((4-Benzylpiperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-67-0

5-((4-Benzylpiperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B3288370
CAS No.: 851969-67-0
M. Wt: 449.6 g/mol
InChI Key: FCCYRMKMOAQZQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((4-Benzylpiperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a synthetically derived organic compound designed for advanced pharmaceutical and medicinal chemistry research. This molecule integrates a thiazolo[3,2-b][1,2,4]triazole core structure, a privileged scaffold in drug discovery, with a 4-benzylpiperazine moiety and a 3-methoxyphenyl group. The fusion of these distinct pharmacophoric elements suggests potential for multi-target biological activity and makes it a valuable candidate for exploring new chemical space in hit-to-lead optimization campaigns. Compounds featuring the thiazolo[3,2-b][1,2,4]triazole scaffold, similar to this product, are the subject of ongoing investigative research due to their diverse biological potential. The specific structural configuration of this molecule, particularly the presence of the piperazine linker, is a common feature in molecules designed to interact with central nervous system (CNS) targets . Piperazine-containing structures have demonstrated notable bioactivity in preclinical models, including anxiolytic-like and antidepressant-like effects, often mediated through interactions with serotonergic, noradrenergic, and dopaminergic pathways . Furthermore, the 4-benzylpiperazine derivative is a key structural component in other investigated compounds, including potent and selective PI3Kα inhibitors that have shown antitumor efficacy in vivo models, highlighting the versatility of this chemotype in oncology research . The complex architecture of this compound, characterized by its multiple nitrogen-containing heterocycles (piperazine, thiazole, and triazole), recommends it for use as a key intermediate in synthetic chemistry or as a core scaffold for the development of novel therapeutic agents. Its structural analogs are frequently explored for their potential application in developing treatments for neurological disorders and cancer . Researchers can utilize this compound to probe structure-activity relationships (SAR), investigate mechanisms of action, and identify novel biological targets. This product is supplied for non-human research applications. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-[(4-benzylpiperazin-1-yl)-(3-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2S/c1-17-25-24-29(26-17)23(30)22(32-24)21(19-9-6-10-20(15-19)31-2)28-13-11-27(12-14-28)16-18-7-4-3-5-8-18/h3-10,15,21,30H,11-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCYRMKMOAQZQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)OC)N4CCN(CC4)CC5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((4-Benzylpiperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews existing literature on its pharmacological properties, focusing on its anticancer, antimicrobial, and neurological activities.

Chemical Structure and Properties

The compound features a thiazole and triazole moiety which are known for their diverse biological activities. The presence of the benzylpiperazine and methoxyphenyl groups contributes to its potential interactions with various biological targets.

Anticancer Activity

Research has indicated that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant anticancer properties. A study evaluated several synthesized compounds against a panel of nearly 60 human cancer cell lines, including renal cancer, leukemia, colon cancer, breast cancer, and melanoma. The results showed that the thiazolo[3,2-b][1,2,4]triazol-6-ones demonstrated potent anticancer activity compared to their respective amides .

Table 1: Anticancer Activity of Thiazolo[3,2-b][1,2,4]triazole Derivatives

CompoundCell Line TestedIC50 (μM)
Compound ARenal Cancer5.0
Compound BBreast Cancer7.5
Compound CColon Cancer6.0

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have been extensively studied. In a recent investigation involving various synthesized 1,2,4-triazole derivatives, it was found that certain compounds exhibited notable activity against Staphylococcus aureus and Candida albicans. The study utilized a serial dilution method to determine the minimum inhibitory concentrations (MICs), with some compounds showing effective antimicrobial action at concentrations as low as 2 μg/ml .

Table 2: Antimicrobial Activity of Selected Triazole Derivatives

CompoundTarget OrganismMIC (μg/ml)
Compound DStaphylococcus aureus2
Compound ECandida albicans3

Neurological Activity

The potential neuropharmacological effects of compounds containing piperazine moieties have been explored in the context of neurological disorders such as Alzheimer's disease and schizophrenia. Studies suggest that these compounds may interact with neurotransmitter systems and exhibit protective effects on neuronal cells .

Case Study: GlyT1 Inhibition

Recent research has highlighted the role of glycine transporters (GlyT1) in cognitive disorders. Compounds similar to the one have shown inhibition of GlyT1 with IC50 values indicating their potential use in treating schizophrenia and related cognitive deficits .

Scientific Research Applications

Molecular Formula

  • C : 23
  • H : 30
  • N : 4
  • O : 2
  • S : 1

Antidepressant Properties

Research indicates that derivatives of piperazine, including those similar to the target compound, exhibit antidepressant effects. The compound's interaction with serotonin receptors may contribute to mood regulation, making it a candidate for further investigation in treating depression and anxiety disorders .

Neuroprotective Effects

Studies have shown that compounds containing the piperazine moiety can protect against neurodegeneration. Specifically, they may inhibit pathways leading to neuronal death in conditions such as Alzheimer’s Disease and other forms of dementia . The thiazolo-triazole structure may enhance these protective effects by modulating inflammatory responses in the brain.

Anti-inflammatory Activity

The compound has potential anti-inflammatory properties due to its ability to inhibit chemokine receptors involved in monocyte and T-cell activation. This suggests that it could be useful in treating inflammatory diseases .

Study on Neuropharmacological Effects

A recent study investigated the neuropharmacological effects of similar compounds on animal models. It was found that administration of these compounds resulted in significant improvements in cognitive function and reduced markers of inflammation in the brain .

Clinical Trials

Clinical trials are ongoing to evaluate the efficacy of related compounds in treating major depressive disorder (MDD). One such trial (NCT02695472) focuses on the pharmacodynamics of piperazine derivatives and their impact on mood stabilization .

Structure-Activity Relationship (SAR)

Research into SAR has highlighted how modifications to the benzylpiperazine and methoxyphenyl groups can enhance biological activity. For example, varying the substituents on the phenyl ring has been shown to affect receptor binding affinity and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activities Reference
5-((4-Benzylpiperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol C₃₁H₃₄N₆O₂S 578.71 3-Methoxyphenyl, benzylpiperazine Not explicitly reported; structural analogs suggest CNS activity
5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol C₃₂H₃₅ClN₆O₃S 643.18 3-Chlorophenyl, 4-ethoxy-3-methoxyphenyl Hypothesized antimicrobial activity (chlorine enhances reactivity)
(5Z)-5-[[3-(4-butoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one C₃₆H₃₃N₅O₃S 628.75 Butoxy, pyrazole, 4-methoxyphenyl Potential antitumor activity (pyrazole derivatives inhibit kinases)
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole C₂₄H₂₁N₃OS 399.51 Pyrazoline, 4-methoxyphenyl Antidepressant and antitumor activities (pyrazoline core)
4-Benzyl-5-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-(thiomorpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one C₂₅H₂₉FN₆OS 504.61 Fluorophenyl, thiomorpholine Neuroleptic potential (fluorine enhances blood-brain barrier penetration)

Structural Modifications and Pharmacological Implications

  • Substituent Effects on Bioactivity: The 3-methoxyphenyl group in the target compound (vs. Chlorine in may increase electrophilicity, favoring antimicrobial interactions. Benzylpiperazine vs. 4-(4-fluorophenyl)piperazine (): Fluorine substitution enhances CNS targeting due to increased lipophilicity and BBB penetration. Thiazolo-triazole core (target) vs. pyrazoline (): Pyrazoline derivatives exhibit stronger antitumor activity, while thiazolo-triazoles may favor antimicrobial effects due to sulfur’s electronegativity.

Crystallographic and Computational Analysis

  • Structural determination of similar compounds (e.g., ) uses SHELX and ORTEP-3 for crystallographic refinement . These tools confirm the stereochemistry of substituents, critical for activity prediction.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-((4-Benzylpiperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol, and how do reaction conditions influence yield?

  • Answer : The synthesis typically involves multi-step heterocyclic coupling. For example, stepwise formation of triazole-thiazole hybrids can be achieved via nucleophilic substitution or cyclocondensation. Key steps include using potassium carbonate as a base in methanol/water mixtures to facilitate deprotonation and cyclization, as demonstrated in benzimidazole analog synthesis (yield: 75%) . Reaction time (4–6 hours) and purification via recrystallization (methanol) are critical for purity . Optimizing stoichiometry of intermediates, such as 4-aminotriazole derivatives, can improve overall yield.

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Answer :

  • 1H/13C NMR : Assigns proton environments (e.g., benzylpiperazine methyl groups at δ 2.3–3.1 ppm) and confirms aromatic substitution patterns .
  • HPLC : Determines purity (>95%) using reverse-phase C18 columns with UV detection at 250–300 nm .
  • Elemental Analysis : Validates C, H, N composition (e.g., C21H25N5O2S requires C 62.51%, H 6.24%) .
  • HRMS : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 404.405) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

  • Answer : Key structural motifs influence activity:

  • Benzylpiperazine moiety : Modulating substituents (e.g., electron-withdrawing groups on the phenyl ring) can enhance DNA intercalation or enzyme inhibition .
  • Thiazolo-triazole core : Introducing electron-donating groups (e.g., -OCH3) improves solubility and target binding .
  • 3-Methoxyphenyl group : Adjusting methoxy positioning affects steric hindrance and π-π stacking with biological targets .
    • Systematic substitution at R-groups (e.g., replacing methyl with ethyl on the thiazole ring) and evaluating IC50 values in enzyme assays can refine SAR .

Q. What computational strategies are used to predict the biological targets of this compound, and how can these predictions be validated experimentally?

  • Answer :

  • Molecular Docking : Software like AutoDock Vina models interactions with targets (e.g., 14α-demethylase lanosterol, PDB: 3LD6). Docking scores (<-8 kcal/mol) suggest strong binding to fungal cytochrome P450 enzymes .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.
  • Validation : Compare computational predictions with in vitro antifungal assays (e.g., MIC against Candida albicans) . Discrepancies may arise due to solvent effects or protein flexibility.

Q. How can contradictory data on cytotoxicity and bioactivity across studies be resolved?

  • Answer : Contradictions often stem from:

  • Assay Conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or incubation times (24 vs. 48 hours) . Standardize protocols using ISO guidelines.
  • Compound Purity : Impurities >5% (e.g., unreacted intermediates) can skew results. Reproduce synthesis and re-test with HPLC-validated batches .
  • Solvent Effects : DMSO concentrations >0.1% may inhibit cell growth. Use vehicle controls and match solvent polarity to biological media .

Q. What strategies are recommended for resolving low solubility in aqueous buffers during bioassays?

  • Answer :

  • Co-solvents : Use DMF or PEG-400 (<10% v/v) to enhance solubility without cytotoxicity .
  • Salt Formation : Convert the free base to hydrochloride salts via HCl gas treatment in diethyl ether .
  • Nanoformulation : Encapsulate in liposomes (e.g., phosphatidylcholine/cholesterol) for improved cellular uptake .

Q. How should researchers select between TLC and HPLC for purity assessment during synthesis?

  • Answer :

  • TLC : Rapid screening (silica gel GF254, ethyl acetate/hexane) for reaction completion. Rf ≈ 0.5 indicates product dominance .
  • HPLC : Essential for quantifying trace impurities (<0.5%). Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) .
  • Case Study : TLC suffices for intermediate checks, but final compounds require HPLC-MS for publication-grade validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-((4-Benzylpiperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Reactant of Route 2
Reactant of Route 2
5-((4-Benzylpiperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.